molecular formula C20H21ClN2O3 B247824 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B247824
M. Wt: 372.8 g/mol
InChI Key: KDVAWHWRXSIGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:

    Acylation of Piperazine: The piperazine ring is acylated with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Etherification: The resulting intermediate is then reacted with 4-methylphenoxyacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
  • 1-(3-Chlorobenzoyl)-4-[(4-ethylphenoxy)acetyl]piperazine

Uniqueness

1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chlorobenzoyl and 4-methylphenoxy groups can influence its reactivity and biological activity.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

KDVAWHWRXSIGDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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